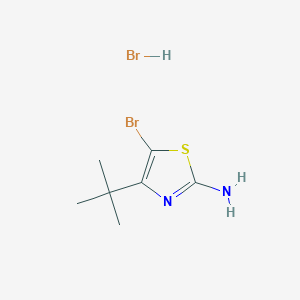

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide

Description

Properties

IUPAC Name |

5-bromo-4-tert-butyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2S.BrH/c1-7(2,3)4-5(8)11-6(9)10-4;/h1-3H3,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBJHKZVBOVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380322 | |

| Record name | 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-77-3 | |

| Record name | 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with tert-butyl bromide in the presence of a base, followed by bromination at the 5th position. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents at positions 4 and 5:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound increases hydrophobicity compared to smaller substituents like isopropyl or phenyl. This may reduce aqueous solubility but improve lipid membrane permeability.

- Crystal Packing : Halogen substituents (e.g., bromine) facilitate halogen bonding, as seen in CCDC entry 886876 for 5-bromo-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine .

- Reactivity : Bromine at C5 enables regioselective functionalization, such as Suzuki couplings or nucleophilic substitutions.

Bromination Strategies

Copper-mediated bromination of 2-amino-1,3-thiazoles occurs regioselectively at C5 under controlled temperatures (–40°C to 60°C) . For example:

- Monobromination: At –10°C, 5-bromo-4-(phenyl)ethynyl-1,3-thiazol-2-amine (7b) forms exclusively .

- Dibromination : At higher temperatures (>0°C), a second bromine is introduced at C2 via diazotization .

Comparison :

The target compound’s synthesis likely follows similar protocols, with the tert-butyl group pre-installed via alkylation or Friedel-Crafts reactions.

Salt Formation

Hydrobromide salts (e.g., 5-bromo-1,3-thiazol-2-amine hydrobromide, MFCD00012712) improve crystallinity and stability . The tert-butyl variant’s salt formation is critical for isolating the compound during purification .

Physicochemical Properties

| Property | This compound | 5-Bromo-4-isopropyl-1,3-thiazol-2-amine |

|---|---|---|

| Molecular Weight (g/mol) | 313.20 | 221.12 |

| Predicted Density (g/cm³) | Not reported | 1.571 |

| Boiling Point (°C) | Not reported | 303.1 (predicted) |

| Solubility | Likely soluble in polar aprotic solvents (DMF, DMSO) | Limited aqueous solubility |

Notes:

- Data gaps exist for the target compound’s melting point and solubility, highlighting a need for further experimental characterization.

- The isopropyl analogue’s lower molecular weight and density suggest less steric hindrance compared to the tert-butyl variant .

Biological Activity

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide (CAS Number: 175136-77-3) is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₇H₁₁BrN₂S·HBr

Molecular Weight: 316.05 g/mol

Melting Point: Not specified in the sources.

Solubility: Soluble in polar solvents due to the presence of the hydrobromide salt.

The compound features a bromine atom at the 5th position, a tert-butyl group at the 4th position, and an amine group at the 2nd position of the thiazole ring. This unique arrangement contributes to its distinctive chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity and inhibit various cellular pathways. The thiazole moiety is crucial for its cytotoxic effects observed in different cell lines.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

These findings suggest that modifications in the thiazole structure can enhance cytotoxic activity, indicating a structure-activity relationship (SAR) that is crucial for drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In studies involving various substituted phenylthiazol-2-amines, it was found that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like norfloxacin:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Effective against Staphylococcus epidermidis | |

| Compound B | Broad-spectrum antimicrobial activity |

These results highlight the potential of thiazole derivatives in treating bacterial infections.

Case Study 1: Anticancer Potential

A study evaluated a series of thiazole derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated that compounds with electron-donating groups significantly increased potency against human glioblastoma U251 cells and human melanoma WM793 cells .

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibitors, it was demonstrated that thiazole derivatives could effectively inhibit Mycobacterium growth. The study emphasized the importance of structural modifications in enhancing inhibitory effects on resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide?

- Methodological Answer : A common approach involves cyclization or substitution reactions. For example, 5-bromo-4-phenylthiazol-2-amine derivatives are synthesized via reactions with acyl chlorides under basic conditions (e.g., K₂CO₃ in CHCl₃), followed by reflux in toluene for ring closure . Purification often involves solvent removal under vacuum and recrystallization. For brominated thiazoles, bromine substituents can be introduced via electrophilic substitution or halogen exchange reactions, with careful control of stoichiometry to avoid over-bromination .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and tert-butyl group integration .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for similar thiazole derivatives (e.g., dihedral angles between thiazole and aryl rings) .

- Elemental Analysis : Validates molecular formula (e.g., C₇H₁₁BrN₂S·HBr for the hydrobromide salt) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 235.14 g/mol for the base compound) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, brominated thiazoles undergo substitution with secondary amines under mild conditions (e.g., room temperature, polar aprotic solvents) . Reactivity can be modulated by steric effects from the tert-butyl group, which may slow kinetics but improve regioselectivity. Computational studies (DFT) are recommended to predict activation barriers .

Q. What computational methods aid in predicting reaction pathways or optimizing synthetic conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediate stability .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for bromine substitution or ring functionalization .

- Machine Learning : Train models on existing thiazole reaction datasets to predict optimal solvents, catalysts, or temperatures .

Q. How can crystal packing and intermolecular interactions inform the design of co-crystals or salts for improved solubility?

- Methodological Answer :

- X-ray Diffraction : Analyze non-covalent interactions (e.g., C–H⋯π, π–π stacking) in the hydrobromide salt. For example, thiazole derivatives exhibit envelope conformations in pyrrolidine rings, influencing packing .

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., hydrogen bonds, halogen contacts) to guide co-crystal former selection .

- Thermal Analysis : DSC/TGA identifies polymorphic transitions or hydrate formation, critical for stability studies .

Q. What strategies mitigate conflicting spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (e.g., COSY, HSQC) and IR spectroscopy for functional groups .

- Isotopic Labeling : Use deuterated analogs to resolve overlapping signals in crowded regions (e.g., tert-butyl protons) .

- Dynamic NMR : Probe conformational flexibility (e.g., tert-butyl rotation barriers) causing signal splitting .

Contradictions and Gaps in Evidence

- Molecular Weight Discrepancies : lists 235.14 g/mol for the base compound, while hydrobromide salt data is absent. Researchers must account for the HBr counterion (add ~80.91 g/mol) and verify via elemental analysis .

- Reactivity of tert-Butyl Group : Limited evidence on tert-butyl participation in reactions; assume inertness under mild conditions but evaluate for Friedel-Crafts or elimination pathways under acidic/thermal stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.